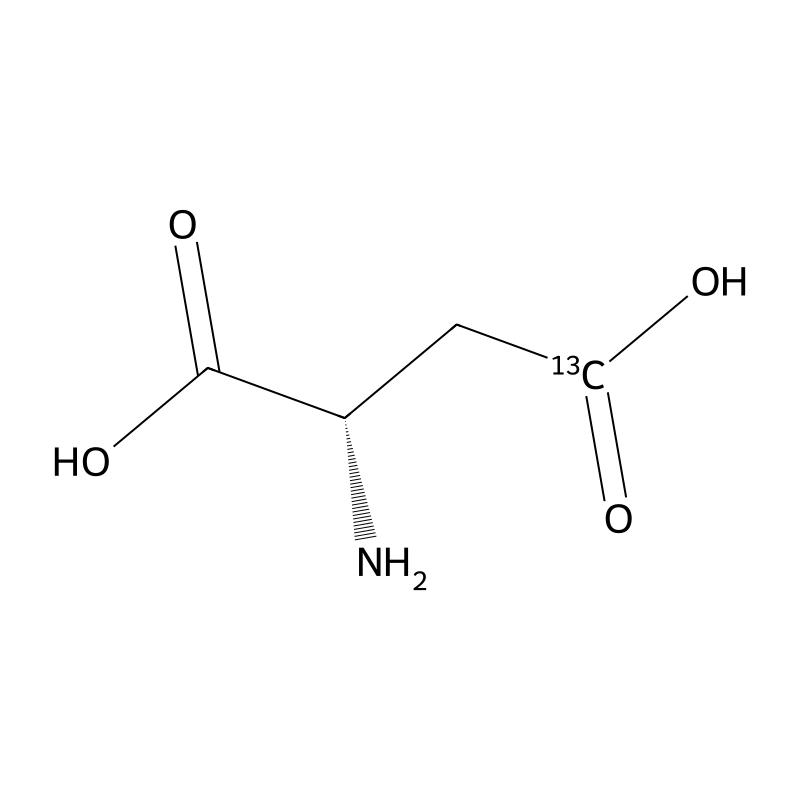

(2S)-2-amino(413C)butanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Aspartic acid-4-13C in Metabolic Studies

L-Aspartic acid-4-13C is a specifically isotopically labeled form of the amino acid L-aspartic acid. The carbon atom at position 4 of the molecule is enriched with the stable isotope carbon-13 (¹³C). This enrichment allows scientists to trace the metabolic fate of L-aspartic acid in living systems through a technique called ¹³C nuclear magnetic resonance (NMR) spectroscopy [].

NMR spectroscopy is a powerful tool that can detect and quantify different molecules based on the specific environment of their atoms. In the case of ¹³C NMR, the carbon-13 isotope creates a distinct signal that can be distinguished from the signal of naturally occurring carbon-12 (¹²C) found in most biological molecules [].

When L-Aspartic acid-4-13C is introduced into a cell or an organism, scientists can track its incorporation into various metabolites by measuring the ¹³C signal in those molecules. This allows them to study the pathways through which L-aspartic acid is metabolized, including its role in processes like protein synthesis, neurotransmitter production, and energy metabolism [].

Applications in Different Research Areas

The use of L-Aspartic acid-4-13C can be applied to various research areas, including:

- Cancer research: Studying how cancer cells utilize L-aspartic acid compared to healthy cells can help identify potential targets for cancer therapy [].

- Plant science: Understanding the role of L-aspartic acid in plant nitrogen metabolism and stress responses [].

- Microbial physiology: Tracing the metabolic pathways of L-aspartic acid in bacteria and other microorganisms [].

- Drug discovery: Investigating the interaction of drugs with L-aspartic acid metabolism to assess potential side effects or identify new therapeutic targets [].

(2S)-2-amino(413C)butanedioic acid, commonly known as L-aspartic acid, is a non-essential amino acid that plays a crucial role in various biological processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. This compound is characterized by its two carboxyl groups and one amino group, making it a dicarboxylic amino acid. Its molecular formula is , and it has a molecular weight of approximately 133.10 g/mol. L-aspartic acid is particularly important in the urea cycle and serves as a precursor for the synthesis of other amino acids and neurotransmitters.

- Transamination Reactions: It can undergo transamination to form oxaloacetate, an important intermediate in the citric acid cycle.

- Decarboxylation: Under certain conditions, L-aspartic acid can be decarboxylated to produce β-alanine.

- Formation of Aspartate Kinase: It can react with ATP to form aspartyl phosphate, which is then converted to aspartate kinase.

These reactions highlight its role in energy metabolism and biosynthesis pathways.

L-aspartic acid plays several significant roles in biological systems:

- Neurotransmitter Function: It acts as an excitatory neurotransmitter in the central nervous system, influencing synaptic transmission and neuronal signaling.

- Metabolism: It is involved in the synthesis of other amino acids, such as methionine and lysine, and contributes to the urea cycle by facilitating the removal of ammonia.

- Cellular Energy Production: As a component of the citric acid cycle, it helps in energy production through cellular respiration.

Furthermore, L-aspartic acid has been studied for its potential role in enhancing athletic performance and recovery due to its involvement in energy metabolism.

L-aspartic acid can be synthesized through various methods:

- Biological Synthesis: It is naturally synthesized in organisms through the transamination of oxaloacetate using glutamate as an amino group donor.

- Chemical Synthesis: Laboratory synthesis can involve the reaction of maleic anhydride with ammonia followed by hydrolysis or through the Strecker synthesis method using α-keto acids.

These methods allow for both natural and synthetic production of L-aspartic acid for various applications.

L-aspartic acid has diverse applications across different fields:

- Food Industry: It is used as a flavor enhancer and a food additive due to its umami taste.

- Pharmaceuticals: The compound is utilized in dietary supplements aimed at improving athletic performance and recovery.

- Biotechnology: It serves as a building block for peptide synthesis and other biotechnological applications.

Additionally, its role as a neurotransmitter makes it relevant in neuropharmacology research.

Research on L-aspartic acid interactions includes:

- Receptor Binding Studies: Investigations into how L-aspartic acid interacts with NMDA receptors have shown its excitatory effects on neuronal activity.

- Metabolic Pathway Analysis: Studies have explored how L-aspartic acid interacts with other metabolic intermediates, influencing pathways such as gluconeogenesis.

These studies provide insights into the compound's physiological roles and therapeutic potentials.

L-aspartic acid shares structural similarities with several other amino acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-glutamic acid | Similar backbone | Has one additional carboxyl group (tricarboxylic) |

| L-alanine | One less carboxyl | Simpler structure; non-polar side chain |

| L-serine | Hydroxyl group | Contains a hydroxyl (-OH) group; polar side chain |

| L-threonine | Hydroxyl group | Contains both hydroxyl and methyl groups |

L-aspartic acid's unique structure with two carboxyl groups allows it to participate in specific biochemical pathways that are distinct from those of these similar compounds. Its role as an excitatory neurotransmitter further differentiates it from other amino acids that may serve different functions or exhibit different properties.

XLogP3

Sequence

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant